molecular formula C16H15N3 B12589730 1-Naphthalenecarbonitrile, 4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl- CAS No. 870966-58-8

1-Naphthalenecarbonitrile, 4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-

Cat. No.: B12589730
CAS No.: 870966-58-8
M. Wt: 249.31 g/mol
InChI Key: DXKRGIVIPCTTJE-STQMWFEESA-N
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Description

1-Naphthalenecarbonitrile, 4-(1S,4S)-2,5-diazabicyclo[221]hept-2-yl- is a complex organic compound featuring a naphthalene ring substituted with a carbonitrile group and a diazabicycloheptane moiety

Preparation Methods

The synthesis of 1-Naphthalenecarbonitrile, 4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl- involves several steps. One common synthetic route includes the reaction of naphthalenecarbonitrile with a diazabicycloheptane derivative under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions in specialized reactors to maintain consistency and yield .

Chemical Reactions Analysis

1-Naphthalenecarbonitrile, 4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl- undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a biochemical probe or a ligand in binding studies.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It finds applications in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Naphthalenecarbonitrile, 4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl- involves its interaction with specific molecular targets. The diazabicycloheptane moiety can interact with enzymes or receptors, modulating their activity. The naphthalene ring may facilitate binding through π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar compounds include other naphthalenecarbonitrile derivatives and diazabicycloheptane-containing molecules. Compared to these, 1-Naphthalenecarbonitrile, 4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl- stands out due to its unique combination of structural features, which may confer distinct chemical reactivity and biological activity .

Similar Compounds

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

870966-58-8

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

4-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]naphthalene-1-carbonitrile

InChI

InChI=1S/C16H15N3/c17-8-11-5-6-16(15-4-2-1-3-14(11)15)19-10-12-7-13(19)9-18-12/h1-6,12-13,18H,7,9-10H2/t12-,13-/m0/s1

InChI Key

DXKRGIVIPCTTJE-STQMWFEESA-N

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2C3=CC=C(C4=CC=CC=C43)C#N

Canonical SMILES

C1C2CNC1CN2C3=CC=C(C4=CC=CC=C43)C#N

Origin of Product

United States

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